

An In-depth Technical Guide to 2,6-Heptanediol: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,6-Heptanediol**

Cat. No.: **B13894120**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,6-heptanediol**, alongside detailed experimental protocols for its synthesis and analysis. The information is intended to support research and development activities where this versatile diol may be utilized as a building block, chiral synthon, or specialty solvent.

Core Physical and Chemical Properties

2,6-Heptanediol, a chiral aliphatic diol, possesses two secondary hydroxyl groups, which largely dictate its physical and chemical behavior. A summary of its key quantitative properties is presented below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₆ O ₂	--INVALID-LINK--[1]
Molecular Weight	132.20 g/mol	--INVALID-LINK--[1]
CAS Number	5969-12-0	--INVALID-LINK--[2]
Boiling Point	233.2 °C at 760 mmHg	--INVALID-LINK--[3]
Density	0.945 g/cm ³	--INVALID-LINK--[3]
Melting Point	No experimental data available	
Solubility	No quantitative data available. Expected to be soluble in polar organic solvents and sparingly soluble in water.	
XLogP3-AA	0.8	--INVALID-LINK--[1]
Topological Polar Surface Area	40.5 Å ²	--INVALID-LINK--[1]

Chemical Reactivity and Stability

As a secondary diol, **2,6-heptanediol** exhibits reactivity characteristic of alcohols. The two hydroxyl groups can undergo a variety of chemical transformations, making it a useful intermediate in organic synthesis.

Key Reactions:

- **Oxidation:** The secondary alcohol groups can be oxidized to ketones. Depending on the oxidizing agent and reaction conditions, either one or both hydroxyl groups can be oxidized, yielding hydroxy-ketones or the corresponding diketone, 2,6-heptanedione.
- **Esterification:** **2,6-Heptanediol** can react with carboxylic acids, acid chlorides, or anhydrides to form mono- or di-esters. Fischer esterification, which involves reacting the diol with a carboxylic acid in the presence of an acid catalyst, is a common method.[4][5]
- **Dehydration:** Acid-catalyzed dehydration of **2,6-heptanediol** is expected to yield a mixture of unsaturated alcohols and dienes.[6][7] The reaction likely proceeds through a carbocation

intermediate, which can lead to rearrangements and a mixture of products.

- Etherification: The hydroxyl groups can be converted into ethers through reactions such as the Williamson ether synthesis.

Stability:

Detailed stability data for **2,6-heptanediol** is not readily available. However, like other secondary alcohols, it is expected to be stable under standard laboratory conditions (i.e., at ambient temperature and pressure, in the absence of strong acids, bases, or oxidizing agents).

Experimental Protocols

Synthesis of 2,6-Heptanediol via Reduction of 2,6-Heptanedione

A common and effective method for the synthesis of **2,6-heptanediol** is the reduction of its corresponding diketone, 2,6-heptanedione. Sodium borohydride (NaBH_4) is a suitable reducing agent for this transformation due to its selectivity for ketones and aldehydes.

Materials:

- 2,6-Heptanedione
- Methanol (MeOH), anhydrous
- Sodium borohydride (NaBH_4)
- Deionized water
- Diethyl ether or Dichloromethane
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hydrochloric acid (HCl), 1 M solution

Procedure:

- Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-heptanedione in anhydrous methanol (approximately 10 mL of methanol per gram of diketone).
- Cooling: Cool the solution to 0 °C in an ice-water bath.
- Reduction: While stirring, slowly add sodium borohydride (a slight molar excess, e.g., 2.2 equivalents) in small portions to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.
- Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting diketone.^[8]
- Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M HCl to quench the excess sodium borohydride and neutralize the solution. Be cautious as hydrogen gas will be evolved.
- Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add deionized water and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
- Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **2,6-heptanediol**.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis Protocols

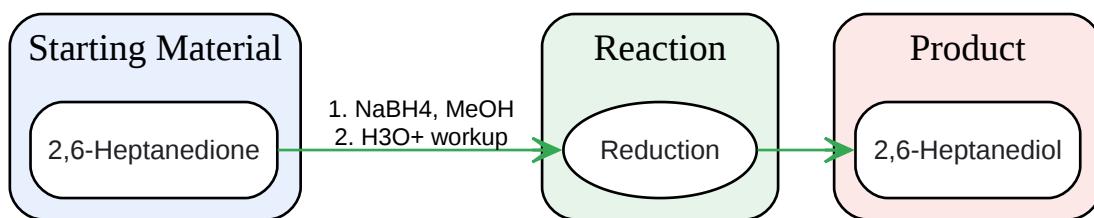
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Dissolve a sample of **2,6-heptanediol** in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD). A typical spectrum would be expected to show a multiplet for the two methine protons (CH-OH), multiplets for the methylene protons of the heptane chain, and a doublet

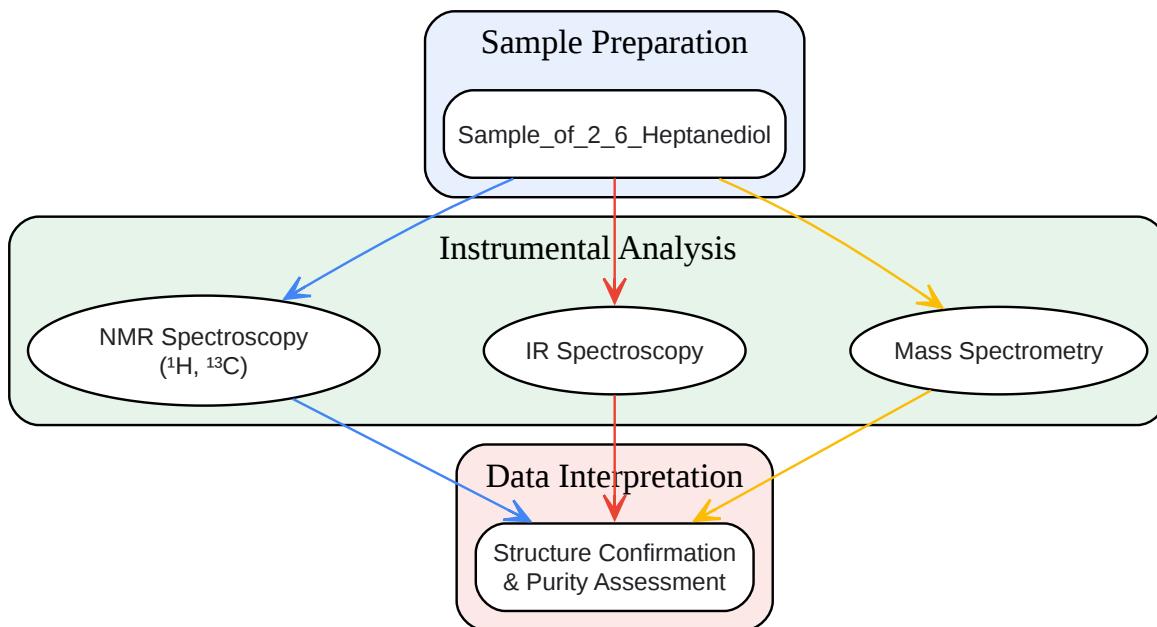
for the two methyl groups. The hydroxyl protons will appear as a broad singlet, which can be exchanged with D₂O.

- ¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum in a suitable deuterated solvent. The spectrum is expected to show distinct signals for the two methine carbons, the methylene carbons, and the two methyl carbons.

Infrared (IR) Spectroscopy:


- Acquire an IR spectrum of a neat film of **2,6-heptanediol** between two salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
- Expected Absorptions:
 - A strong, broad band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.
 - C-H stretching vibrations in the 3000-2850 cm⁻¹ region.
 - A C-O stretching vibration in the 1150-1050 cm⁻¹ range.[9][10][11]

Mass Spectrometry (MS):


- Introduce a sample of **2,6-heptanediol** into a mass spectrometer, typically using Electron Ionization (EI).
- Expected Fragmentation: The molecular ion peak (M⁺) at m/z 132 may be weak or absent. Common fragmentation patterns for diols include the loss of water (M-18), and alpha-cleavage adjacent to the hydroxyl groups, leading to the formation of stable oxonium ions. [12][13]

Visualizations

The following diagrams illustrate key processes related to **2,6-heptanediol**.

[Click to download full resolution via product page](#)

Synthesis of **2,6-Heptanediol** from 2,6-Heptanedione.

[Click to download full resolution via product page](#)

General analytical workflow for **2,6-heptanediol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Heptanediol | C7H16O2 | CID 330067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. WTT- Under Construction Page [wtt-pro.nist.gov]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. rsc.org [rsc.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 11. Cas 6257-51-8,2,6-dimethylheptane-2,6-diol | lookchem [lookchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Heptanediol: Properties, Synthesis, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13894120#physical-and-chemical-properties-of-2-6-heptanediol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com